Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 885276-79-9) is a trisubstituted imidazo[1,2-a]pyridine derivative bearing a 2-phenyl ring, a 6-bromo substituent, and a 3-carboxylic acid ethyl ester. With a molecular formula of C₁₆H₁₃BrN₂O₂ and molecular weight of 345.19 g·mol⁻¹, this compound is supplied at ≥95% purity as a solid building block for medicinal chemistry and chemical biology applications.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
CAS No. 885276-79-9
Cat. No. B1505893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate
CAS885276-79-9
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H13BrN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3
InChIKeyPSOFVAJKGYUOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 885276-79-9): Structural Identity and Core Characteristics for Procurement Evaluation


Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 885276-79-9) is a trisubstituted imidazo[1,2-a]pyridine derivative bearing a 2-phenyl ring, a 6-bromo substituent, and a 3-carboxylic acid ethyl ester [1]. With a molecular formula of C₁₆H₁₃BrN₂O₂ and molecular weight of 345.19 g·mol⁻¹, this compound is supplied at ≥95% purity as a solid building block for medicinal chemistry and chemical biology applications . Its calculated physicochemical properties include an XlogP of 4.7, a topological polar surface area (tPSA) of 43.6 Ų, and a density of 1.46 g·cm⁻³ [1].

Why Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs


The three functional handles on this scaffold—the 2-phenyl group, 6-bromine, and 3-ethyl ester—are mechanistically interdependent in both synthetic and biological contexts. The 2-aryl substituent electronically activates the C6 position for palladium-catalyzed cross-coupling; 6-bromo derivatives lacking a C2 aryl group exhibit markedly reduced Suzuki coupling efficiency [1]. Conversely, replacing bromine with chlorine (e.g., CAS 193979-37-2) lowers cross-coupling reactivity due to the higher C–Cl bond dissociation energy, limiting library diversification rates . Removal of the 3-ethyl ester eliminates the carboxylic acid prodrug handle and a key hydrogen-bond acceptor for kinase ATP-binding site engagement, as demonstrated across imidazo[1,2-a]pyridine-3-carboxylate-based IRAK-4 and PI3K inhibitor series [2]. Simply interchanging analogs that lack any one of these three features compromises either the synthetic tractability or the target-binding pharmacophore of the final compounds.

Quantitative Differential Evidence for Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate vs. Its Closest Analogs


Lipophilicity Advantage: +1.52 LogP Units Over the Non-Halogenated 2-Phenyl Analog

The target compound exhibits a calculated XlogP of 4.7, substantially higher than the non-brominated comparator ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 119448-82-7), which has a LogP of 3.178 [1]. Both share an identical tPSA of 43.6 Ų, meaning the lipophilicity difference is driven exclusively by the 6-bromo substituent without altering hydrogen-bonding capacity [1].

Lipophilicity Membrane permeability Drug-likeness

Superior Cross-Coupling Reactivity at C6: C–Br vs. C–Cl Bond Dissociation Energy Differential

The C6 bromine atom provides a kinetically more accessible oxidative addition site for Pd(0) catalysts compared to the C6-chloro analog (CAS 193979-37-2). Aryl C–Br bonds exhibit a bond dissociation energy of approximately 70 kcal·mol⁻¹ versus ~83 kcal·mol⁻¹ for aryl C–Cl bonds [1]. This lower barrier enables Suzuki-Miyaura, Sonogashira, and Buchwald couplings to proceed under milder conditions (lower temperature, shorter reaction times, broader boronic acid scope) on the 2-phenylimidazo[1,2-a]pyridine scaffold [2].

Cross-coupling C–Br activation Suzuki-Miyaura Library synthesis

2-Phenyl Group Electronically Activates C6 Cross-Coupling: Critical for Synthetic Utility

Systematic studies on 6-halogenoimidazo[1,2-a]pyridines have demonstrated that the nature of the C2 substituent profoundly influences cross-coupling reactivity at C6. The Suzuki-type cross-coupling proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, whereas the 6-bromo derivative lacking a C2 aryl substituent shows poor reactivity [1]. The target compound, bearing a 2-phenyl group, is therefore expected to exhibit significantly enhanced C6 coupling efficiency compared to ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1, logP = 1.94), which lacks C2 substitution [1].

Electronic activation Suzuki coupling Structure-reactivity relationship

Planar Scaffold Geometry Confirmed by X-Ray Crystallography of Close Analog: Dihedral Angle 0.62°

Single-crystal X-ray diffraction of the closely related analog 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (C₁₃H₈Br₂N₂) reveals a near-perfectly planar conformation, with a dihedral angle of only 0.62(17)° between the phenyl and imidazo[1,2-a]pyridine rings [1]. Intramolecular C–H···N hydrogen bonding with an S(5) ring motif further stabilizes the planar geometry. The HOMO–LUMO gap was calculated by DFT to be 4.343 eV, indicating a pure π-character aromatic system with the highest electron density residing on the phenyl ring [1]. The target compound shares the identical 2-phenylimidazo[1,2-a]pyridine core and is predicted to exhibit the same planar conformation.

X-ray crystallography Planarity π-stacking Kinase binding

Scaffold Mapped to IRAK-4, PI3Kα, and FtsZ Inhibitor Pharmacophores: Multi-Target Privileged Structure

The imidazo[1,2-a]pyridine-3-carboxylate core has been validated as a privileged scaffold across multiple drug target classes. IRAK-4 inhibitors based on this core achieved nanomolar potency through systematic SAR exploration [1]. PI3Kα inhibitors incorporating the 2-phenylimidazo[1,2-a]pyridine motif demonstrated p110α inhibitory activity with IC₅₀ values as low as 0.0028 μM in optimized analogs [2]. Most recently, the close structural analog ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01) was identified as a narrow-spectrum FtsZ inhibitor with specific anti-pneumococcal activity, binding the N-terminal GTP-binding site of Streptococcus pneumoniae FtsZ [3]. The target compound, with its 2-phenyl (rather than 2-phenylthiomethyl) substituent, occupies the same chemical space but offers a distinct vector for target engagement.

Kinase inhibition IRAK-4 PI3K FtsZ Privileged scaffold

Optimal Application Scenarios for Ethyl 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: IRAK-4, PI3Kα, and PDK1 Programs

The planar 2-phenylimidazo[1,2-a]pyridine core, confirmed by X-ray crystallography of a close analog (dihedral angle 0.62°) [1], provides optimal geometry for ATP-binding site occupancy. The C6 bromine enables rapid Suzuki-Miyaura diversification to explore vectors toward the kinase hinge region and selectivity pockets, with coupling efficiency enhanced by the 2-phenyl substituent electronic activation [2]. The 3-ethyl ester serves as a hydrogen-bond acceptor or can be hydrolyzed to the carboxylic acid for salt formation. This building block maps directly onto the SAR established for IRAK-4 inhibitors [3] and PI3Kα inhibitors achieving IC₅₀ values in the low nanomolar range [4].

FtsZ-Targeted Antibacterial Drug Discovery Against Streptococcus pneumoniae

The close structural analog IP-01 (ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate) was identified as a narrow-spectrum inhibitor of S. pneumoniae FtsZ, inhibiting GTP hydrolysis and Z-ring formation [5]. The target compound, differing only at the C2 substituent (phenyl vs. phenylthiomethyl), offers an alternative vector for probing the FtsZ GTP-binding site while retaining the critical 6-bromo and 3-ethyl ester functionalities. Its higher XlogP of 4.7 versus IP-01-type analogs predicts improved bacterial membrane penetration [6], making it a strategic backup or diversity element for anti-pneumococcal lead optimization.

Chemical Biology Probe Development via Triple-Site Orthogonal Derivatization

The three chemically distinct handles—C6-Br for cross-coupling, C3-COOEt for hydrolysis/amidation, and C2-Ph for metabolic stability—enable orthogonal functionalization strategies [7]. This compound can be sequentially elaborated to introduce affinity tags (biotin via C3 amidation), fluorescent reporters (via C6 Sonogashira coupling), and pharmacokinetic modulators (via C2 aryl substituent variation), supporting chemical probe and PROTAC development programs that require precise spatial orientation of functional modules.

Fragment-Based Drug Discovery (FBDD) Building Block for Parallel Library Synthesis

With a molecular weight of 345.19 g·mol⁻¹ and three points of diversity, this compound sits at the interface between fragment and lead-like chemical space. The C6 bromine enables parallel Suzuki library synthesis of 50–200 analogs in a single campaign, while the 3-ethyl ester serves as a growth vector for fragment linking [7]. The C6–Br reactivity is superior to C6–Cl analogs due to the ~13 kcal·mol⁻¹ lower bond dissociation energy [8], translating to higher conversion rates and fewer failed couplings in high-throughput parallel synthesis workflows.

Quote Request

Request a Quote for Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.